Malvidin 3,5-diglucoside chloride

Descripción

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O17.ClH/c1-40-15-3-10(4-16(41-2)20(15)33)27-17(44-29-26(39)24(37)22(35)19(9-31)46-29)7-12-13(42-27)5-11(32)6-14(12)43-28-25(38)23(36)21(34)18(8-30)45-28;/h3-7,18-19,21-26,28-31,34-39H,8-9H2,1-2H3,(H-,32,33);1H/t18-,19-,21-,22-,23+,24+,25-,26-,28-,29-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKJIVJBQJXLBY-FTIBDFQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35ClO17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895052 |

Source

|

| Record name | 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16727-30-3 |

Source

|

| Record name | Malvidin 3,5-diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16727-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malvin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016727303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9I120531L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Analysis of Malvidin 3,5-diglucoside Chloride in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin (B83408) 3,5-diglucoside chloride, also known as malvin (B1212287) chloride, is a prominent member of the anthocyanin family of water-soluble pigments. These compounds are responsible for many of the red, purple, and blue hues observed in flowers, fruits, and other plant tissues. Beyond their role as natural colorants, anthocyanins, including malvidin 3,5-diglucoside, are of significant interest to the scientific community due to their potential health benefits, which are largely attributed to their antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of malvidin 3,5-diglucoside chloride, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an illustrative representation of its biosynthetic pathway.

Natural Sources of this compound

Malvidin 3,5-diglucoside is predominantly found in the flowers of various plant species, distinguishing it from other anthocyanins like malvidin 3-glucoside, which is more abundant in fruits[1][2]. However, it is also present in the fruits and vegetative tissues of several plants. Notable natural sources include:

-

Flowers:

-

Fruits:

-

Other Plant Sources:

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and the specific plant part analyzed. The following table summarizes available quantitative data from scientific literature.

| Natural Source | Plant Part | Concentration | Reference |

| Malva sylvestris | Flowers | 0.42% to 7.3% of dry matter (total anthocyanins) | [3] |

| Spine grape (Vitis davidii Foex) | Skin | 134.74 ± 0.01 mg/L (in extract) | [7] |

| Eugenia myrtifolia | Fruits | 32.59 mg/100 g fresh weight | [8] |

| Hybrid Grape Wines | Wine | Can exceed 15 mg/L, with some reaching over 750 mg/L | [13][14] |

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve solvent extraction followed by chromatographic analysis.

Extraction of this compound

This protocol is a generalized procedure based on common methods for anthocyanin extraction.

Materials and Reagents:

-

Plant material (fresh, frozen, or freeze-dried)

-

Liquid nitrogen (for fresh or frozen tissue)

-

Extraction solvent: Methanol or ethanol (B145695) with a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanin flavylium (B80283) cation.

-

Mortar and pestle or a blender

-

Centrifuge and centrifuge tubes

-

Rotary evaporator (optional)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for purification (optional)

Procedure:

-

Sample Preparation:

-

For fresh or frozen plant material, grind the tissue to a fine powder in a mortar and pestle with liquid nitrogen.

-

For dried material, a grinder or blender can be used.

-

-

Extraction:

-

Add the powdered plant material to a flask or beaker.

-

Add the acidified extraction solvent at a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Stir or sonicate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature) in the dark to prevent degradation.

-

Repeat the extraction process on the solid residue to ensure complete recovery.

-

-

Clarification:

-

Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the solid plant material.

-

Carefully decant the supernatant.

-

-

Concentration and Purification (Optional):

-

The solvent from the pooled supernatants can be removed under reduced pressure using a rotary evaporator.

-

The concentrated extract can be further purified using C18 SPE cartridges to remove sugars, organic acids, and other less polar compounds.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Solvent A: Acidified water (e.g., water with 5% formic acid or 10% acetic acid and 1% phosphoric acid).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute more hydrophobic compounds. An example gradient: 0-25 min, 10-30% B; 25-30 min, 30-50% B; 30-35 min, 50-10% B, followed by a re-equilibration period.

-

Flow Rate: Typically 0.8 to 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

-

Detection:

-

DAD: Monitoring at the visible maximum absorbance of malvidin glycosides, which is around 520-530 nm.

-

MS: Electrospray ionization (ESI) in positive ion mode is used to detect the molecular ion of malvidin 3,5-diglucoside ([M]⁺ at m/z 655).

-

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Biosynthesis of Malvidin 3,5-diglucoside

The biosynthesis of malvidin 3,5-diglucoside is a branch of the general flavonoid pathway. It begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core anthocyanidin structure, which is then modified by glycosylation and methylation. The following diagram illustrates the key steps leading to the formation of malvidin 3,5-diglucoside.

Caption: Biosynthetic pathway of Malvidin 3,5-diglucoside.

This diagram illustrates a plausible biosynthetic route. The general flavonoid pathway leads to the formation of delphinidin. This anthocyanidin is then glycosylated at the 3-position by a UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT). The resulting delphinidin 3-glucoside is then methylated by Catechol-O-methyl transferase (COMT) to form petunidin (B3231668) 3-glucoside and subsequently malvidin 3-glucoside[1][11][15]. Finally, a second glycosylation step at the 5-position, catalyzed by a distinct UFGT, yields malvidin 3,5-diglucoside. The specific enzymes and the precise order of methylation and glycosylation can vary between plant species.

Conclusion

This compound is a significant anthocyanin with a widespread distribution in the plant kingdom, particularly in flowers. Its presence and concentration can be reliably determined using established extraction and HPLC-based analytical methods. Understanding the natural sources and biosynthesis of this compound is crucial for researchers in the fields of phytochemistry, food science, and drug development who are interested in harnessing its potential health benefits. The provided protocols and pathway diagram serve as a valuable resource for further investigation and application of this intriguing natural product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. The phytochemical profiling, pharmacological activities, and safety of malva sylvestris: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]

- 6. mdpi.com [mdpi.com]

- 7. Effects of monoglucoside and diglucoside anthocyanins from Yan 73 (Vitis vinifera L.) and spine grape (Vitis davidii Foex) skin on intestinal microbiota in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benthamopen.com [benthamopen.com]

- 11. Enzymatic synthesis of [3'-O-methyl-(3)H]malvidin-3-glucoside from petunidin-3-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

The Occurrence and Analysis of Malvidin 3,5-diglucoside Chloride in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin 3,5-diglucoside chloride, also known as malvin chloride, is a prominent member of the anthocyanin family of water-soluble pigments. These compounds are responsible for many of the red, purple, and blue hues observed in flowers, fruits, and other plant tissues. Beyond their role as natural colorants, anthocyanins, including malvidin 3,5-diglucoside, are of significant interest to the scientific community due to their potential health benefits, which are largely attributed to their antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an illustrative representation of its biosynthetic pathway.

Natural Sources of this compound

Malvidin 3,5-diglucoside is predominantly found in the flowers of various plant species, distinguishing it from other anthocyanins like malvidin 3-glucoside, which is more abundant in fruits[1][2]. However, it is also present in the fruits and vegetative tissues of several plants. Notable natural sources include:

-

Flowers:

-

Fruits:

-

Other Plant Sources:

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and the specific plant part analyzed. The following table summarizes available quantitative data from scientific literature.

| Natural Source | Plant Part | Concentration | Reference |

| Malva sylvestris | Flowers | 0.42% to 7.3% of dry matter (total anthocyanins) | [3] |

| Spine grape (Vitis davidii Foex) | Skin | 134.74 ± 0.01 mg/L (in extract) | [7] |

| Eugenia myrtifolia | Fruits | 32.59 mg/100 g fresh weight | [8] |

| Hybrid Grape Wines | Wine | Can exceed 15 mg/L, with some reaching over 750 mg/L | [13][14] |

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve solvent extraction followed by chromatographic analysis.

Extraction of this compound

This protocol is a generalized procedure based on common methods for anthocyanin extraction.

Materials and Reagents:

-

Plant material (fresh, frozen, or freeze-dried)

-

Liquid nitrogen (for fresh or frozen tissue)

-

Extraction solvent: Methanol or ethanol with a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanin flavylium cation.

-

Mortar and pestle or a blender

-

Centrifuge and centrifuge tubes

-

Rotary evaporator (optional)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for purification (optional)

Procedure:

-

Sample Preparation:

-

For fresh or frozen plant material, grind the tissue to a fine powder in a mortar and pestle with liquid nitrogen.

-

For dried material, a grinder or blender can be used.

-

-

Extraction:

-

Add the powdered plant material to a flask or beaker.

-

Add the acidified extraction solvent at a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Stir or sonicate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature) in the dark to prevent degradation.

-

Repeat the extraction process on the solid residue to ensure complete recovery.

-

-

Clarification:

-

Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the solid plant material.

-

Carefully decant the supernatant.

-

-

Concentration and Purification (Optional):

-

The solvent from the pooled supernatants can be removed under reduced pressure using a rotary evaporator.

-

The concentrated extract can be further purified using C18 SPE cartridges to remove sugars, organic acids, and other less polar compounds.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Solvent A: Acidified water (e.g., water with 5% formic acid or 10% acetic acid and 1% phosphoric acid).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute more hydrophobic compounds. An example gradient: 0-25 min, 10-30% B; 25-30 min, 30-50% B; 30-35 min, 50-10% B, followed by a re-equilibration period.

-

Flow Rate: Typically 0.8 to 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

-

Detection:

-

DAD: Monitoring at the visible maximum absorbance of malvidin glycosides, which is around 520-530 nm.

-

MS: Electrospray ionization (ESI) in positive ion mode is used to detect the molecular ion of malvidin 3,5-diglucoside ([M]⁺ at m/z 655).

-

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Biosynthesis of Malvidin 3,5-diglucoside

The biosynthesis of malvidin 3,5-diglucoside is a branch of the general flavonoid pathway. It begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core anthocyanidin structure, which is then modified by glycosylation and methylation. The following diagram illustrates the key steps leading to the formation of malvidin 3,5-diglucoside.

Caption: Biosynthetic pathway of Malvidin 3,5-diglucoside.

This diagram illustrates a plausible biosynthetic route. The general flavonoid pathway leads to the formation of delphinidin. This anthocyanidin is then glycosylated at the 3-position by a UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT). The resulting delphinidin 3-glucoside is then methylated by Catechol-O-methyl transferase (COMT) to form petunidin 3-glucoside and subsequently malvidin 3-glucoside[1][11][15]. Finally, a second glycosylation step at the 5-position, catalyzed by a distinct UFGT, yields malvidin 3,5-diglucoside. The specific enzymes and the precise order of methylation and glycosylation can vary between plant species.

Conclusion

This compound is a significant anthocyanin with a widespread distribution in the plant kingdom, particularly in flowers. Its presence and concentration can be reliably determined using established extraction and HPLC-based analytical methods. Understanding the natural sources and biosynthesis of this compound is crucial for researchers in the fields of phytochemistry, food science, and drug development who are interested in harnessing its potential health benefits. The provided protocols and pathway diagram serve as a valuable resource for further investigation and application of this intriguing natural product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. The phytochemical profiling, pharmacological activities, and safety of malva sylvestris: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]

- 6. mdpi.com [mdpi.com]

- 7. Effects of monoglucoside and diglucoside anthocyanins from Yan 73 (Vitis vinifera L.) and spine grape (Vitis davidii Foex) skin on intestinal microbiota in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benthamopen.com [benthamopen.com]

- 11. Enzymatic synthesis of [3'-O-methyl-(3)H]malvidin-3-glucoside from petunidin-3-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility and Stability of Malvidin 3,5-diglucoside Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Malvidin (B83408) 3,5-diglucoside chloride, a key anthocyanin with significant research interest for its potential therapeutic properties. Understanding its physicochemical characteristics is paramount for its effective use in experimental settings and for the development of future applications.

Solubility Profile

The solubility of Malvidin 3,5-diglucoside chloride is a critical factor for its handling and application in various research and development stages. While precise quantitative data for a wide range of solvents is limited in publicly available literature, this section compiles the available qualitative and quantitative information.

Qualitative Solubility

This compound is described as being slightly soluble in acidic methanol (B129727), aqueous base, and water.[1] Another source suggests it is soluble in methanol and water.[2]

Quantitative Solubility

Table 1: Quantitative Solubility of Malvidin Chloride

| Solvent | Concentration |

| Ethanol | ~16 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL[3] |

| Dimethylformamide (DMF) | ~25 mg/mL[3] |

| 1:9 solution of DMF:PBS (pH 7.2) | ~0.1 mg/mL[3] |

For achieving maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[3]

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. Understanding these factors is crucial for designing experiments and for the long-term storage of the compound.

pH Stability

The structure and stability of anthocyanins like Malvidin 3,5-diglucoside are highly dependent on pH. In acidic conditions, they exist predominantly in the colored flavylium (B80283) cation form. As the pH increases towards neutral and alkaline conditions, the molecule undergoes structural transformations to form colorless carbinol pseudobases and chalcones, and eventually degrades.[4][5]

A detailed study comparing malvidin-3-O-glucoside and malvidin-3,5-O-diglucoside revealed that the degradation reactions occur more rapidly in the transition pH range, which includes physiological pH (7.4), preventing the system from reaching equilibrium.[4][5] The diglucoside exhibits a narrower transition pH range compared to the monoglucoside.[4][5]

Thermal Stability

Elevated temperatures accelerate the degradation of Malvidin 3,5-diglucoside. Studies on the thermal degradation of anthocyanins show that it generally follows first-order kinetics.[6] A study on the degradation of malvidin-3,5-diglucoside under microwave treatment demonstrated that increased temperature leads to a faster degradation rate. The diglycosylated form (3,5-diglucoside) is generally more stable than the monoglycosylated form (3-glucoside).

Photostability

Anthocyanins are known to be sensitive to light. Exposure to light can lead to the degradation of this compound. For optimal stability, it is recommended to store solutions in the dark.

Storage Stability

In its solid form, this compound is stable for at least 6 months when stored at -20°C.[1] A certificate of analysis for a commercial sample suggests stability for up to 3 years in powder form at -20°C.[7]

For solutions, a general recommendation for anthocyanins is to prepare them fresh. It is advised not to store aqueous solutions of the related compound, malvidin chloride, for more than one day.[3] Stock solutions in organic solvents, when stored in tightly sealed vials at -20°C, may be usable for up to two weeks, though it is always recommended to prepare fresh solutions.[8]

Table 2: Summary of Factors Affecting this compound Stability

| Factor | Effect on Stability | Recommendations |

| pH | Less stable at neutral and alkaline pH due to structural transformations and degradation.[4][5] | Maintain acidic conditions (pH < 4) for optimal stability in solution. |

| Temperature | Higher temperatures accelerate degradation.[6] | Store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. |

| Light | Exposure to light, especially UV, promotes degradation. | Protect solutions from light by using amber vials or covering with aluminum foil. Store in the dark. |

| Solvent | Aqueous solutions are generally less stable than those in organic solvents. | For longer-term storage in solution, consider using anhydrous organic solvents like DMSO or ethanol. |

| Oxygen | The presence of oxygen can contribute to degradation. | For sensitive applications, consider de-gassing solvents. |

Experimental Protocols

Accurate and reproducible experimental results rely on standardized protocols for handling and analysis of this compound.

Protocol for Solubility Determination

A standard method for determining the solubility of a compound involves preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Protocol for Stability Assessment using HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the stability of this compound by monitoring its concentration over time and detecting the formation of degradation products.

Experimental Workflow for HPLC-based Stability Study

Caption: Workflow for assessing the stability of this compound using HPLC.

Table 3: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with an acid modifier (e.g., 0.5% v/v HCl, or water/formic acid/acetic acid 1000:8:9, v/v/v, pH 2)[9] |

| Mobile Phase B | Acetonitrile[9] |

| Gradient | A linear gradient from a low to a high percentage of mobile phase B. A typical gradient might be 10-45% B over 10 minutes.[9] |

| Flow Rate | 1.0 - 1.5 mL/min[9] |

| Column Temperature | 28°C[9] |

| Detection | Diode Array Detector (DAD) at 520 nm[9] |

| Injection Volume | 20 µL[9] |

Protocol for Spectrophotometric Quantification (pH Differential Method)

The pH differential method is a simple and rapid spectrophotometric technique for the quantification of total monomeric anthocyanins. It relies on the structural transformation of anthocyanins with a change in pH, leading to a color change that can be measured.[10]

Logical Flow of the pH Differential Method

Caption: Logical steps of the pH differential method for anthocyanin quantification.

The concentration of total monomeric anthocyanins is calculated using the following formula:

Total Monomeric Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)

Where:

-

A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5

-

MW = Molecular Weight of Malvidin 3,5-diglucoside (as the chloride salt, this would need to be specified, but often cyanidin-3-glucoside is used as a standard)

-

DF = Dilution Factor

-

ε = Molar absorptivity of the anthocyanin standard

-

l = Pathlength of the cuvette (cm)

Degradation Pathways

The degradation of Malvidin 3,5-diglucoside can proceed through several pathways, primarily involving the cleavage of glycosidic bonds and the opening of the pyran ring to form chalcone (B49325) structures. These chalcones can then undergo further degradation into smaller phenolic compounds.

Simplified Degradation Pathway of Malvidin 3,5-diglucoside

Caption: A simplified representation of the degradation pathway of Malvidin 3,5-diglucoside.

Under thermal treatment, degradation products such as syringic acid and 2,4,6-trihydroxybenzaldehyde (B105460) have been identified.[11]

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of this compound. While there is a need for more comprehensive quantitative solubility data, the information provided on its stability under various conditions and the detailed experimental protocols will aid researchers, scientists, and drug development professionals in the effective handling and utilization of this promising natural compound. Adherence to the outlined protocols for storage and analysis will ensure the integrity of the compound and the reliability of experimental outcomes.

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. Malvidin 3,5-Diglucoside | CAS:16727-30-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparing the Chemistry of Malvidin-3- O-glucoside and Malvidin-3,5- O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. Malvidin-3,5-O-diglucoside chloride | CAS:16727-30-3 | Manufacturer ChemFaces [chemfaces.com]

- 9. benthamopen.com [benthamopen.com]

- 10. ars.usda.gov [ars.usda.gov]

- 11. Comparative degradation pathways of malvidin 3,5-diglucoside after enzymatic and thermal treatments [agris.fao.org]

A Technical Guide to the Solubility and Stability of Malvidin 3,5-diglucoside Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Malvidin 3,5-diglucoside chloride, a key anthocyanin with significant research interest for its potential therapeutic properties. Understanding its physicochemical characteristics is paramount for its effective use in experimental settings and for the development of future applications.

Solubility Profile

The solubility of this compound is a critical factor for its handling and application in various research and development stages. While precise quantitative data for a wide range of solvents is limited in publicly available literature, this section compiles the available qualitative and quantitative information.

Qualitative Solubility

This compound is described as being slightly soluble in acidic methanol, aqueous base, and water.[1] Another source suggests it is soluble in methanol and water.[2]

Quantitative Solubility

Table 1: Quantitative Solubility of Malvidin Chloride

| Solvent | Concentration |

| Ethanol | ~16 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL[3] |

| Dimethylformamide (DMF) | ~25 mg/mL[3] |

| 1:9 solution of DMF:PBS (pH 7.2) | ~0.1 mg/mL[3] |

For achieving maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[3]

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. Understanding these factors is crucial for designing experiments and for the long-term storage of the compound.

pH Stability

The structure and stability of anthocyanins like Malvidin 3,5-diglucoside are highly dependent on pH. In acidic conditions, they exist predominantly in the colored flavylium cation form. As the pH increases towards neutral and alkaline conditions, the molecule undergoes structural transformations to form colorless carbinol pseudobases and chalcones, and eventually degrades.[4][5]

A detailed study comparing malvidin-3-O-glucoside and malvidin-3,5-O-diglucoside revealed that the degradation reactions occur more rapidly in the transition pH range, which includes physiological pH (7.4), preventing the system from reaching equilibrium.[4][5] The diglucoside exhibits a narrower transition pH range compared to the monoglucoside.[4][5]

Thermal Stability

Elevated temperatures accelerate the degradation of Malvidin 3,5-diglucoside. Studies on the thermal degradation of anthocyanins show that it generally follows first-order kinetics.[6] A study on the degradation of malvidin-3,5-diglucoside under microwave treatment demonstrated that increased temperature leads to a faster degradation rate. The diglycosylated form (3,5-diglucoside) is generally more stable than the monoglycosylated form (3-glucoside).

Photostability

Anthocyanins are known to be sensitive to light. Exposure to light can lead to the degradation of this compound. For optimal stability, it is recommended to store solutions in the dark.

Storage Stability

In its solid form, this compound is stable for at least 6 months when stored at -20°C.[1] A certificate of analysis for a commercial sample suggests stability for up to 3 years in powder form at -20°C.[7]

For solutions, a general recommendation for anthocyanins is to prepare them fresh. It is advised not to store aqueous solutions of the related compound, malvidin chloride, for more than one day.[3] Stock solutions in organic solvents, when stored in tightly sealed vials at -20°C, may be usable for up to two weeks, though it is always recommended to prepare fresh solutions.[8]

Table 2: Summary of Factors Affecting this compound Stability

| Factor | Effect on Stability | Recommendations |

| pH | Less stable at neutral and alkaline pH due to structural transformations and degradation.[4][5] | Maintain acidic conditions (pH < 4) for optimal stability in solution. |

| Temperature | Higher temperatures accelerate degradation.[6] | Store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. |

| Light | Exposure to light, especially UV, promotes degradation. | Protect solutions from light by using amber vials or covering with aluminum foil. Store in the dark. |

| Solvent | Aqueous solutions are generally less stable than those in organic solvents. | For longer-term storage in solution, consider using anhydrous organic solvents like DMSO or ethanol. |

| Oxygen | The presence of oxygen can contribute to degradation. | For sensitive applications, consider de-gassing solvents. |

Experimental Protocols

Accurate and reproducible experimental results rely on standardized protocols for handling and analysis of this compound.

Protocol for Solubility Determination

A standard method for determining the solubility of a compound involves preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Protocol for Stability Assessment using HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the stability of this compound by monitoring its concentration over time and detecting the formation of degradation products.

Experimental Workflow for HPLC-based Stability Study

Caption: Workflow for assessing the stability of this compound using HPLC.

Table 3: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with an acid modifier (e.g., 0.5% v/v HCl, or water/formic acid/acetic acid 1000:8:9, v/v/v, pH 2)[9] |

| Mobile Phase B | Acetonitrile[9] |

| Gradient | A linear gradient from a low to a high percentage of mobile phase B. A typical gradient might be 10-45% B over 10 minutes.[9] |

| Flow Rate | 1.0 - 1.5 mL/min[9] |

| Column Temperature | 28°C[9] |

| Detection | Diode Array Detector (DAD) at 520 nm[9] |

| Injection Volume | 20 µL[9] |

Protocol for Spectrophotometric Quantification (pH Differential Method)

The pH differential method is a simple and rapid spectrophotometric technique for the quantification of total monomeric anthocyanins. It relies on the structural transformation of anthocyanins with a change in pH, leading to a color change that can be measured.[10]

Logical Flow of the pH Differential Method

Caption: Logical steps of the pH differential method for anthocyanin quantification.

The concentration of total monomeric anthocyanins is calculated using the following formula:

Total Monomeric Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)

Where:

-

A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5

-

MW = Molecular Weight of Malvidin 3,5-diglucoside (as the chloride salt, this would need to be specified, but often cyanidin-3-glucoside is used as a standard)

-

DF = Dilution Factor

-

ε = Molar absorptivity of the anthocyanin standard

-

l = Pathlength of the cuvette (cm)

Degradation Pathways

The degradation of Malvidin 3,5-diglucoside can proceed through several pathways, primarily involving the cleavage of glycosidic bonds and the opening of the pyran ring to form chalcone structures. These chalcones can then undergo further degradation into smaller phenolic compounds.

Simplified Degradation Pathway of Malvidin 3,5-diglucoside

Caption: A simplified representation of the degradation pathway of Malvidin 3,5-diglucoside.

Under thermal treatment, degradation products such as syringic acid and 2,4,6-trihydroxybenzaldehyde have been identified.[11]

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of this compound. While there is a need for more comprehensive quantitative solubility data, the information provided on its stability under various conditions and the detailed experimental protocols will aid researchers, scientists, and drug development professionals in the effective handling and utilization of this promising natural compound. Adherence to the outlined protocols for storage and analysis will ensure the integrity of the compound and the reliability of experimental outcomes.

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. Malvidin 3,5-Diglucoside | CAS:16727-30-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparing the Chemistry of Malvidin-3- O-glucoside and Malvidin-3,5- O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. Malvidin-3,5-O-diglucoside chloride | CAS:16727-30-3 | Manufacturer ChemFaces [chemfaces.com]

- 9. benthamopen.com [benthamopen.com]

- 10. ars.usda.gov [ars.usda.gov]

- 11. Comparative degradation pathways of malvidin 3,5-diglucoside after enzymatic and thermal treatments [agris.fao.org]

Malvidin 3,5-diglucoside Chloride: An In-depth Technical Guide on its Role as an Anthocyanin Pigment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin (B83408) 3,5-diglucoside chloride, also known as malvin (B1212287) chloride, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors found in plants. This diglycoside of malvidin is particularly abundant in the flowers of various species and is also found in fruits and vegetables. Beyond its role as a natural colorant, malvidin 3,5-diglucoside chloride exhibits significant antioxidant and anti-inflammatory properties, making it a compound of great interest for research in food science, nutrition, and drug development. This technical guide provides a comprehensive overview of the chemical properties, biosynthesis, stability, and biological activities of this compound. It includes detailed experimental protocols for its extraction, purification, and analysis, as well as visualizations of its biosynthetic and signaling pathways.

Chemical and Physical Properties

This compound is characterized by the presence of a malvidin aglycone with two glucose moieties attached at the 3 and 5 positions. The chloride ion acts as a counterion, stabilizing the flavylium (B80283) cation.

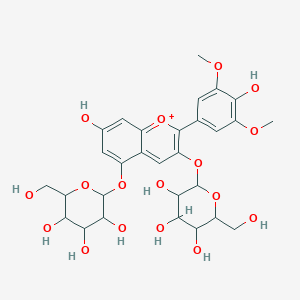

| Property | Value | References |

| Molecular Formula | C₂₉H₃₅ClO₁₇ | [1][2][3] |

| Molecular Weight | 691.03 g/mol | [1][2][3] |

| Appearance | Very dark red to purple solid/powder | [4] |

| Solubility | Slightly soluble in water, acidic methanol (B129727), and aqueous base | [4] |

| λmax (in acidic methanol) | 526 nm | [5] |

| Molar Extinction Coefficient (ε) | Data not readily available in cited literature | |

| Purity (commercial) | ≥90.0% to ≥97% (HPLC) | [3] |

Natural Occurrence and Biosynthesis

Malvidin 3,5-diglucoside is widely distributed in the plant kingdom, contributing to the vibrant colors of many flowers and fruits. Notable sources include grapes (Vitis vinifera), blueberries (Vaccinium corymbosum), and the flowers of Malva sylvestris and Primula species.[3]

The biosynthesis of malvidin 3,5-diglucoside follows the general anthocyanin biosynthesis pathway, a branch of the flavonoid pathway. This intricate process begins with the amino acid phenylalanine and involves a series of enzymatic reactions.

Stability: Influence of pH and Temperature

The stability of anthocyanins is a critical factor for their application as natural colorants and bioactive compounds. Malvidin 3,5-diglucoside, like other anthocyanins, is sensitive to changes in pH and temperature.

pH Stability

The color of malvidin 3,5-diglucoside is highly dependent on the pH of the solution. In acidic conditions (pH < 3), it exists predominantly as the red flavylium cation. As the pH increases, it undergoes structural transformations to the colorless carbinol pseudo-base and the blue quinonoidal base. At neutral to slightly alkaline pH, chalcone (B49325) structures can also form. Generally, the diglucoside form is more stable over a wider pH range compared to its monoglucoside counterpart.[1][6]

| pH Range | Predominant Form | Color |

| < 3 | Flavylium Cation | Red/Purple |

| 4-6 | Carbinol Pseudo-base | Colorless |

| > 7 | Quinonoidal Base | Blue/Violet |

Thermal Stability

Elevated temperatures can lead to the degradation of malvidin 3,5-diglucoside, resulting in color loss. The degradation generally follows first-order kinetics.[7][8] Studies have shown that malvidin 3,5-diglucoside is more resistant to thermal degradation than malvidin 3-glucoside.[1][9] However, specific half-life values at different temperatures are not consistently reported in the literature. Microwave treatment has been shown to accelerate the degradation of both malvidin 3-glucoside and 3,5-diglucoside.[1][9]

Biological Activity and Signaling Pathways

Malvidin 3,5-diglucoside exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Malvidin 3,5-diglucoside is a potent antioxidant capable of scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity can be evaluated using various assays, though specific ORAC and DPPH IC50 values for the pure compound are not consistently available in the reviewed literature.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Malvidin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Malvidin glycosides can inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. It consists of a series of protein kinases that phosphorylate and activate one another. Malvidin and its derivatives can modulate this pathway to reduce cellular stress.

Experimental Protocols

Extraction and Purification

The following is a general protocol for the extraction and purification of malvidin 3,5-diglucoside from a plant source such as Malva sylvestris flowers. Optimization may be required depending on the specific matrix.

Methodology:

-

Extraction: Macerate fresh or dried plant material in acidified methanol (e.g., methanol with 0.1% v/v HCl) at a solid-to-solvent ratio of 1:10 (w/v). Stir for 2-4 hours at room temperature in the dark.

-

Filtration: Filter the mixture through cheesecloth and then a funnel with filter paper to remove solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the methanol.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing methanol followed by acidified water (e.g., water with 0.01% v/v HCl).

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with acidified water to remove sugars and other polar impurities.

-

Elute the anthocyanins with acidified methanol.

-

-

Final Concentration: Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator to obtain the purified this compound.

HPLC-DAD Analysis

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the identification and quantification of anthocyanins.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 5% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-30 min, 5-30% B; 30-35 min, 30-50% B; 35-40 min, 50-5% B; followed by a re-equilibration period.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Diode-array detector monitoring at 520 nm for anthocyanins.

-

-

Sample Preparation: Dissolve the purified extract or standard in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

-

Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of isolated compounds.

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent such as methanol-d4 (B120146) (CD₃OD) containing a small amount of trifluoroacetic acid-d (TFA-d) to stabilize the flavylium cation.

-

NMR Experiments: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Applications and Future Perspectives

This compound holds significant potential in various fields:

-

Food Industry: As a natural and vibrant colorant, it offers an alternative to synthetic dyes. Its antioxidant properties can also enhance the nutritional value and shelf-life of food products.

-

Nutraceuticals and Pharmaceuticals: Its demonstrated antioxidant and anti-inflammatory activities make it a promising candidate for the development of dietary supplements and therapeutic agents for the prevention and treatment of chronic diseases associated with oxidative stress and inflammation.

-

Research: As a well-defined anthocyanin, it serves as a valuable standard and tool for studying the mechanisms of action of flavonoids and for investigating plant biosynthetic pathways.

Future research should focus on obtaining more comprehensive quantitative data on its physicochemical properties, conducting in-depth in vivo studies to validate its health benefits, and exploring novel applications in drug delivery and functional foods.

Conclusion

This compound is a fascinating and important anthocyanin with a dual role as a natural pigment and a bioactive compound. Its vibrant color, coupled with its potent antioxidant and anti-inflammatory properties, underscores its significance in the fields of food science, nutrition, and medicine. This technical guide provides a foundational understanding of this compound, offering valuable information and protocols for researchers and professionals seeking to harness its potential. Further investigation into its quantitative properties and in vivo efficacy will undoubtedly pave the way for its broader application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 氯化锦葵色素苷 phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation kinetics of malvidin-3-glucoside and malvidin-3,5-diglucoside exposed to microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Malvidin 3,5-diglucoside Chloride: An In-depth Technical Guide on its Role as an Anthocyanin Pigment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin 3,5-diglucoside chloride, also known as malvin chloride, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors found in plants. This diglycoside of malvidin is particularly abundant in the flowers of various species and is also found in fruits and vegetables. Beyond its role as a natural colorant, this compound exhibits significant antioxidant and anti-inflammatory properties, making it a compound of great interest for research in food science, nutrition, and drug development. This technical guide provides a comprehensive overview of the chemical properties, biosynthesis, stability, and biological activities of this compound. It includes detailed experimental protocols for its extraction, purification, and analysis, as well as visualizations of its biosynthetic and signaling pathways.

Chemical and Physical Properties

This compound is characterized by the presence of a malvidin aglycone with two glucose moieties attached at the 3 and 5 positions. The chloride ion acts as a counterion, stabilizing the flavylium cation.

| Property | Value | References |

| Molecular Formula | C₂₉H₃₅ClO₁₇ | [1][2][3] |

| Molecular Weight | 691.03 g/mol | [1][2][3] |

| Appearance | Very dark red to purple solid/powder | [4] |

| Solubility | Slightly soluble in water, acidic methanol, and aqueous base | [4] |

| λmax (in acidic methanol) | 526 nm | [5] |

| Molar Extinction Coefficient (ε) | Data not readily available in cited literature | |

| Purity (commercial) | ≥90.0% to ≥97% (HPLC) | [3] |

Natural Occurrence and Biosynthesis

Malvidin 3,5-diglucoside is widely distributed in the plant kingdom, contributing to the vibrant colors of many flowers and fruits. Notable sources include grapes (Vitis vinifera), blueberries (Vaccinium corymbosum), and the flowers of Malva sylvestris and Primula species.[3]

The biosynthesis of malvidin 3,5-diglucoside follows the general anthocyanin biosynthesis pathway, a branch of the flavonoid pathway. This intricate process begins with the amino acid phenylalanine and involves a series of enzymatic reactions.

Stability: Influence of pH and Temperature

The stability of anthocyanins is a critical factor for their application as natural colorants and bioactive compounds. Malvidin 3,5-diglucoside, like other anthocyanins, is sensitive to changes in pH and temperature.

pH Stability

The color of malvidin 3,5-diglucoside is highly dependent on the pH of the solution. In acidic conditions (pH < 3), it exists predominantly as the red flavylium cation. As the pH increases, it undergoes structural transformations to the colorless carbinol pseudo-base and the blue quinonoidal base. At neutral to slightly alkaline pH, chalcone structures can also form. Generally, the diglucoside form is more stable over a wider pH range compared to its monoglucoside counterpart.[1][6]

| pH Range | Predominant Form | Color |

| < 3 | Flavylium Cation | Red/Purple |

| 4-6 | Carbinol Pseudo-base | Colorless |

| > 7 | Quinonoidal Base | Blue/Violet |

Thermal Stability

Elevated temperatures can lead to the degradation of malvidin 3,5-diglucoside, resulting in color loss. The degradation generally follows first-order kinetics.[7][8] Studies have shown that malvidin 3,5-diglucoside is more resistant to thermal degradation than malvidin 3-glucoside.[1][9] However, specific half-life values at different temperatures are not consistently reported in the literature. Microwave treatment has been shown to accelerate the degradation of both malvidin 3-glucoside and 3,5-diglucoside.[1][9]

Biological Activity and Signaling Pathways

Malvidin 3,5-diglucoside exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Malvidin 3,5-diglucoside is a potent antioxidant capable of scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity can be evaluated using various assays, though specific ORAC and DPPH IC50 values for the pure compound are not consistently available in the reviewed literature.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Malvidin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Malvidin glycosides can inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. It consists of a series of protein kinases that phosphorylate and activate one another. Malvidin and its derivatives can modulate this pathway to reduce cellular stress.

Experimental Protocols

Extraction and Purification

The following is a general protocol for the extraction and purification of malvidin 3,5-diglucoside from a plant source such as Malva sylvestris flowers. Optimization may be required depending on the specific matrix.

Methodology:

-

Extraction: Macerate fresh or dried plant material in acidified methanol (e.g., methanol with 0.1% v/v HCl) at a solid-to-solvent ratio of 1:10 (w/v). Stir for 2-4 hours at room temperature in the dark.

-

Filtration: Filter the mixture through cheesecloth and then a funnel with filter paper to remove solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the methanol.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing methanol followed by acidified water (e.g., water with 0.01% v/v HCl).

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with acidified water to remove sugars and other polar impurities.

-

Elute the anthocyanins with acidified methanol.

-

-

Final Concentration: Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator to obtain the purified this compound.

HPLC-DAD Analysis

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the identification and quantification of anthocyanins.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 5% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-30 min, 5-30% B; 30-35 min, 30-50% B; 35-40 min, 50-5% B; followed by a re-equilibration period.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Diode-array detector monitoring at 520 nm for anthocyanins.

-

-

Sample Preparation: Dissolve the purified extract or standard in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

-

Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of isolated compounds.

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent such as methanol-d4 (CD₃OD) containing a small amount of trifluoroacetic acid-d (TFA-d) to stabilize the flavylium cation.

-

NMR Experiments: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Applications and Future Perspectives

This compound holds significant potential in various fields:

-

Food Industry: As a natural and vibrant colorant, it offers an alternative to synthetic dyes. Its antioxidant properties can also enhance the nutritional value and shelf-life of food products.

-

Nutraceuticals and Pharmaceuticals: Its demonstrated antioxidant and anti-inflammatory activities make it a promising candidate for the development of dietary supplements and therapeutic agents for the prevention and treatment of chronic diseases associated with oxidative stress and inflammation.

-

Research: As a well-defined anthocyanin, it serves as a valuable standard and tool for studying the mechanisms of action of flavonoids and for investigating plant biosynthetic pathways.

Future research should focus on obtaining more comprehensive quantitative data on its physicochemical properties, conducting in-depth in vivo studies to validate its health benefits, and exploring novel applications in drug delivery and functional foods.

Conclusion

This compound is a fascinating and important anthocyanin with a dual role as a natural pigment and a bioactive compound. Its vibrant color, coupled with its potent antioxidant and anti-inflammatory properties, underscores its significance in the fields of food science, nutrition, and medicine. This technical guide provides a foundational understanding of this compound, offering valuable information and protocols for researchers and professionals seeking to harness its potential. Further investigation into its quantitative properties and in vivo efficacy will undoubtedly pave the way for its broader application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 氯化锦葵色素苷 phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation kinetics of malvidin-3-glucoside and malvidin-3,5-diglucoside exposed to microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Biosynthesis of Malvidin 3,5-diglucoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of malvidin (B83408) 3,5-diglucoside, a key anthocyanin responsible for the purple and blue hues in many plants. This document details the core biosynthetic pathway, presents quantitative data on enzymatic reactions, and outlines detailed experimental protocols for the study of this pathway.

Core Biosynthesis Pathway

Malvidin 3,5-diglucoside is synthesized through the well-established anthocyanin biosynthesis pathway, which is a branch of the general flavonoid pathway. The formation of this specific diglucoside involves a series of enzymatic reactions that modify the anthocyanidin core. The pathway begins with the synthesis of the malvidin aglycone, which is then sequentially glycosylated at the 3 and 5 positions.

The key steps leading to malvidin 3,5-diglucoside are:

-

General Flavonoid Pathway: The synthesis starts from the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce dihydroflavonols.

-

Anthocyanidin Synthesis: Dihydroflavonols are converted to colored anthocyanidins by the action of dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS). Specifically, dihydromyricetin (B1665482) is the precursor for delphinidin (B77816), which is then methylated to form malvidin.

-

Methylation: The B-ring of delphinidin is methylated by an O-methyltransferase (OMT) to produce malvidin.

-

First Glycosylation (3-O-glucosylation): The malvidin aglycone is first glycosylated at the 3-hydroxyl group by an anthocyanidin 3-O-glucosyltransferase (A3GT) , utilizing UDP-glucose as the sugar donor. This reaction forms malvidin 3-O-glucoside.

-

Second Glycosylation (5-O-glucosylation): Subsequently, an anthocyanin 5-O-glucosyltransferase (A5GT) catalyzes the addition of a second glucose molecule from UDP-glucose to the 5-hydroxyl group of malvidin 3-O-glucoside, yielding the final product, malvidin 3,5-diglucoside.[1][2][3]

The following diagram illustrates the final steps in the biosynthesis of malvidin 3,5-diglucoside.

Quantitative Data on Key Enzymes

The efficiency of the glycosylation steps is determined by the kinetic properties of the glucosyltransferases involved. The following table summarizes the available kinetic data for anthocyanin 3-O-glucosyltransferases and 5-O-glucosyltransferases from various plant species, including their activity towards malvidin and related compounds.

| Enzyme | Source Organism | Substrate | Km (µM) | Kcat (s-1) | Kcat/Km (s-1µM-1) | Reference |

| Fh3GT2 | Freesia hybrida | Malvidin | - | - | - | [4] |

| Cpur5GT | Cyclamen purpurascens | Malvidin 3-O-glucoside | 79.2 | - | - | [5] |

| Fh5GT3 | Freesia hybrida | Malvidin 3-O-glucoside | - | - | - | [1] |

| Fh5GT7 | Freesia hybrida | Malvidin 3-O-glucoside | - | - | - | [1] |

Note: Quantitative kinetic data for glucosyltransferases acting on malvidin derivatives is limited in the currently available literature. The table indicates enzymes that have been shown to utilize malvidin or its glucosides as substrates, even if full kinetic parameters were not reported.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of malvidin 3,5-diglucoside.

Anthocyanin Extraction and Quantification by HPLC-DAD

This protocol describes the extraction of anthocyanins from plant tissue and their quantification using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

References

- 1. mdpi.com [mdpi.com]

- 2. Anthocyanin 5-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 3. Characterization of 5- O-glucosyltransferase involved in anthocyanin biosynthesis in Cyclamen purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Functional Differentiation of Duplicated Flavonoid 3-O-Glycosyltransferases in the Flavonol and Anthocyanin Biosynthesis of Freesia hybrida [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Biosynthesis of Malvidin 3,5-diglucoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of malvidin 3,5-diglucoside, a key anthocyanin responsible for the purple and blue hues in many plants. This document details the core biosynthetic pathway, presents quantitative data on enzymatic reactions, and outlines detailed experimental protocols for the study of this pathway.

Core Biosynthesis Pathway

Malvidin 3,5-diglucoside is synthesized through the well-established anthocyanin biosynthesis pathway, which is a branch of the general flavonoid pathway. The formation of this specific diglucoside involves a series of enzymatic reactions that modify the anthocyanidin core. The pathway begins with the synthesis of the malvidin aglycone, which is then sequentially glycosylated at the 3 and 5 positions.

The key steps leading to malvidin 3,5-diglucoside are:

-

General Flavonoid Pathway: The synthesis starts from the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce dihydroflavonols.

-

Anthocyanidin Synthesis: Dihydroflavonols are converted to colored anthocyanidins by the action of dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS). Specifically, dihydromyricetin is the precursor for delphinidin, which is then methylated to form malvidin.

-

Methylation: The B-ring of delphinidin is methylated by an O-methyltransferase (OMT) to produce malvidin.

-

First Glycosylation (3-O-glucosylation): The malvidin aglycone is first glycosylated at the 3-hydroxyl group by an anthocyanidin 3-O-glucosyltransferase (A3GT) , utilizing UDP-glucose as the sugar donor. This reaction forms malvidin 3-O-glucoside.

-

Second Glycosylation (5-O-glucosylation): Subsequently, an anthocyanin 5-O-glucosyltransferase (A5GT) catalyzes the addition of a second glucose molecule from UDP-glucose to the 5-hydroxyl group of malvidin 3-O-glucoside, yielding the final product, malvidin 3,5-diglucoside.[1][2][3]

The following diagram illustrates the final steps in the biosynthesis of malvidin 3,5-diglucoside.

Quantitative Data on Key Enzymes

The efficiency of the glycosylation steps is determined by the kinetic properties of the glucosyltransferases involved. The following table summarizes the available kinetic data for anthocyanin 3-O-glucosyltransferases and 5-O-glucosyltransferases from various plant species, including their activity towards malvidin and related compounds.

| Enzyme | Source Organism | Substrate | Km (µM) | Kcat (s-1) | Kcat/Km (s-1µM-1) | Reference |

| Fh3GT2 | Freesia hybrida | Malvidin | - | - | - | [4] |

| Cpur5GT | Cyclamen purpurascens | Malvidin 3-O-glucoside | 79.2 | - | - | [5] |

| Fh5GT3 | Freesia hybrida | Malvidin 3-O-glucoside | - | - | - | [1] |

| Fh5GT7 | Freesia hybrida | Malvidin 3-O-glucoside | - | - | - | [1] |

Note: Quantitative kinetic data for glucosyltransferases acting on malvidin derivatives is limited in the currently available literature. The table indicates enzymes that have been shown to utilize malvidin or its glucosides as substrates, even if full kinetic parameters were not reported.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of malvidin 3,5-diglucoside.

Anthocyanin Extraction and Quantification by HPLC-DAD

This protocol describes the extraction of anthocyanins from plant tissue and their quantification using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

References

- 1. mdpi.com [mdpi.com]

- 2. Anthocyanin 5-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 3. Characterization of 5- O-glucosyltransferase involved in anthocyanin biosynthesis in Cyclamen purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Functional Differentiation of Duplicated Flavonoid 3-O-Glycosyltransferases in the Flavonol and Anthocyanin Biosynthesis of Freesia hybrida [frontiersin.org]

- 5. researchgate.net [researchgate.net]

A Comparative Analysis of Malvidin 3,5-diglucoside in Vitis labrusca and Vitis vinifera

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive examination of the occurrence, biosynthesis, and analytical methodologies related to Malvidin 3,5-diglucoside, a key anthocyanin, in two prominent grape species: Vitis labrusca and Vitis vinifera. The distinct differences in the anthocyanin profiles of these species, particularly the presence of diglucosides in V. labrusca, hold significant implications for viticulture, winemaking, and phytochemical research.

Introduction to Anthocyanins and Malvidin 3,5-diglucoside

Anthocyanins are flavonoid pigments responsible for the red, purple, and blue colors in many plants, including grapes.[1][2] Their chemical structure, based on the flavylium (B80283) cation, dictates their color and stability.[1] In grapes, these pigments are primarily located in the berry skin and are crucial indicators of quality and ripeness.[2][3] The profile of anthocyanins is genetically determined and serves as a chemotaxonomic marker to differentiate grape varieties.

Vitis vinifera, the European wine grape, almost exclusively synthesizes anthocyanin 3-O-monoglucosides.[4][5] The most prevalent of these is Malvidin-3-O-glucoside.[1][6] In stark contrast, American grape species like Vitis labrusca and their hybrids produce both monoglucosides and 3,5-O-diglucosides.[4][5][7][8] Malvidin 3,5-diglucoside is a principal anthocyanin in V. labrusca varieties and is often used as a chemical marker to detect the presence of hybrid grapes in wine.[7][9]

Biosynthesis of Anthocyanins: The Key Divergence

Anthocyanins are synthesized through the flavonoid pathway.[2] The core pathway is shared between V. vinifera and V. labrusca, starting from phenylalanine and leading to the formation of anthocyanidins like cyanidin, peonidin, delphinidin, petunidin, and malvidin. These unstable aglycones are then stabilized by glycosylation, typically at the C-3 position, by the enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT).

The critical divergence occurs at the final glycosylation step. Vitis vinifera lacks the functional gene encoding for anthocyanin 5-O-glucosyltransferase, the enzyme required to add a second glucose molecule at the C-5 position. Consequently, its anthocyanin profile is limited to 3-O-monoglucosides. Vitis labrusca and other non-vinifera species possess this enzymatic capability, leading to the synthesis of 3,5-diglucosides.

Quantitative Occurrence of Malvidin 3,5-diglucoside

The concentration and composition of anthocyanins are influenced by genetic factors, environmental conditions like temperature and light, and viticultural practices.[10] However, the fundamental difference in the presence of Malvidin 3,5-diglucoside remains a clear genetic distinction between the two species.

Table 1: Comparative Occurrence of Malvidin Glucosides in V. labrusca and V. vinifera

| Species | Cultivar Example | Malvidin-3-glucoside | Malvidin 3,5-diglucoside | Reference |

| Vitis labrusca | 'Isabella', 'Concord', Hybrids | Present | Present and often abundant | [5][8][11] |

| Vitis vinifera | 'Cabernet Sauvignon', 'Merlot', 'Syrah' | Dominant anthocyanin | Absent or not detectable | [6][7][9][12][13] |

Note: Absolute concentrations vary widely based on cultivar, maturity, and analytical method. The key distinction is the consistent presence or absence of the diglucoside form.

Wines made from hybrid grape varieties containing V. labrusca genetics can show significant levels of Malvidin 3,5-diglucoside. For example, some wines from Regent and Rondo, which are PIWI (disease-resistant) varieties with American vine heritage, can contain up to 300 mg/L of this compound, far exceeding the 15 mg/L limit sometimes used as a quality wine threshold in certain regions.[7]

Experimental Protocols for Analysis

The standard method for identifying and quantifying anthocyanins in grapes is High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS).[4][14]